2-Chloro-6-fluoro-4-iodobenzonitrile
Description
2-Chloro-6-fluoro-4-iodobenzonitrile (C₇H₂ClFIN) is a halogenated benzonitrile derivative featuring chlorine, fluorine, and iodine substituents at positions 2, 6, and 4, respectively, relative to the nitrile group. Its molecular weight is approximately 281.45 g/mol, significantly higher than analogs lacking iodine .
Properties
Molecular Formula |
C7H2ClFIN |
|---|---|
Molecular Weight |
281.45 g/mol |
IUPAC Name |
2-chloro-6-fluoro-4-iodobenzonitrile |
InChI |
InChI=1S/C7H2ClFIN/c8-6-1-4(10)2-7(9)5(6)3-11/h1-2H |
InChI Key |
SPBFQZJKXOTHNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)C#N)Cl)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key attributes of 2-Chloro-6-fluoro-4-iodobenzonitrile with structurally related compounds:
Electronic and Reactivity Differences
- Methoxy vs. Iodine : Replacing iodine with methoxy (as in 4-Chloro-2-fluoro-6-methoxybenzonitrile) switches from electron withdrawal to donation, altering reactivity toward electrophilic substitution .
- Steric Considerations: The phenoxy group in 2-Fluoro-6-(4-methylphenoxy)benzonitrile creates steric bulk, reducing accessibility to the nitrile group compared to halogenated analogs .
Research Findings and Data Gaps
- Reactivity Studies: Limited data exist on the target compound’s specific reactions. However, analogs like 2-Fluoro-6-iodobenzonitrile demonstrate utility in aryl-iodide cross-coupling, suggesting similar pathways .
- Thermal Properties : Melting/boiling points and solubility data for the target compound are absent in the provided evidence, necessitating experimental characterization.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
